Cas no 2101199-81-7 (4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol)
![4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol structure](https://ja.kuujia.com/scimg/cas/2101199-81-7x500.png)
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol 化学的及び物理的性質
名前と識別子
-
- 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
- 1H-Pyrazole-5-methanol, 4-iodo-1-(2,2,2-trifluoroethyl)-
-
- インチ: 1S/C6H6F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1,13H,2-3H2
- InChIKey: CSDAWWQCLYWIDG-UHFFFAOYSA-N
- ほほえんだ: N1(CC(F)(F)F)C(CO)=C(I)C=N1
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554939-250 mg |
[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol; . |
2101199-81-7 | 250MG |
€454.70 | 2022-03-24 | ||
abcr | AB554939-500 mg |
[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol; . |
2101199-81-7 | 500MG |
€589.80 | 2022-03-24 | ||
abcr | AB554939-100 mg |
[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol; . |
2101199-81-7 | 100MG |
€343.30 | 2022-03-24 | ||
abcr | AB554939-1 g |
[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol; . |
2101199-81-7 | 1g |
€787.20 | 2022-03-24 |
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanolに関する追加情報
Introduction to 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol (CAS No. 2101199-81-7)
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2101199-81-7, represents a fascinating intersection of fluorinated heterocycles and iodinated pyrazole derivatives. The structural features of this molecule, particularly the presence of a trifluoroethyl side chain and an iodo substituent on a pyrazole core, make it a promising candidate for further exploration in drug discovery and molecular design.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets due to its rigid bicyclic structure and electron-rich nature. The introduction of an iodo group at the 4-position of the pyrazole ring enhances its utility as a synthetic intermediate, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.
The trifluoroethyl moiety appended to the 1-position of the pyrazole ring adds another layer of complexity to this compound. Fluorine atoms are known to modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and electronic distribution. The presence of three fluorine atoms in the trifluoroethyl group significantly enhances these effects, potentially leading to improved pharmacokinetic profiles. This feature has been widely exploited in the development of modern pharmaceuticals, where fluorine substitution is often linked to enhanced bioavailability and reduced susceptibility to enzymatic degradation.
Recent advancements in synthetic methodologies have made it increasingly feasible to explore derivatives of compounds like 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl systems and other complex heterocyclic frameworks. These techniques have been instrumental in generating novel analogs with tailored biological activities. The combination of the pyrazole, trifluoroethyl, and iodo functionalities provides a versatile platform for such explorations.
In the context of drug discovery, this compound has shown potential as a building block for small-molecule inhibitors targeting various therapeutic areas. Pyrazole derivatives have been reported to exhibit inhibitory activity against enzymes such as kinases and cyclases, which are frequently implicated in disease pathways. The iodine atom serves as a handle for further derivatization, allowing medicinal chemists to optimize potency and selectivity through structure-activity relationship (SAR) studies. Such studies are crucial for identifying lead compounds that can progress into clinical trials.
The incorporation of fluorine into pharmaceuticals is not without rationale; it has been extensively documented that fluorine substitution can alter both the electronic properties and steric environment of molecules. For example, C-F bonds are known for their high bond dissociation energy, contributing to increased metabolic stability. Additionally, fluorine atoms can influence hydrogen bonding interactions with biological targets, thereby modulating binding affinities. The unique electronic properties imparted by the trifluoroethyl group in 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol may thus play a critical role in its interactions with potential drug targets.
From a synthetic perspective, the reactivity of the iodo group allows for diverse transformations that can be leveraged in drug development pipelines. For instance, palladium-catalyzed coupling reactions enable the introduction of aryl or vinyl groups at various positions along with other heterocycles. This flexibility is particularly valuable when designing molecules intended for further functionalization or when aiming to mimic natural product scaffolds. The ability to seamlessly integrate this compound into larger molecular frameworks underscores its utility as a synthetic intermediate.
Current research trends indicate that fluorinated pyrazoles are being increasingly explored for their potential applications in antiviral and anticancer therapies. The structural motifs present in 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol align well with these areas of interest. Pyrazole-based inhibitors have demonstrated efficacy against enzymes overexpressed in cancer cells and viral proteases involved in pathogenesis. The unique combination of substituents on this molecule may confer advantages such as improved solubility or enhanced binding affinity compared to simpler analogs.
The role of computational chemistry has also become indispensable in optimizing derivatives like this one. Molecular modeling techniques allow researchers to predict binding modes and energetics before synthesizing physical samples. This approach accelerates the drug discovery process by enabling rapid screening of virtual libraries composed of structurally diverse compounds derived from 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol. Such simulations can guide experimental efforts toward regions most likely to yield active molecules.
In summary,4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol (CAS No. 2101199-81-7) represents a compelling scaffold with significant potential for pharmaceutical applications. Its unique structural features—comprising an electron-rich pyrazole core modified by both an iodine atom and a trifluoroethyl side chain—make it an attractive intermediate for constructing novel bioactive molecules through cross-coupling reactions and other synthetic methodologies. Ongoing research continues to uncover new ways to harness its versatility for therapeutic purposes.
2101199-81-7 (4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol) 関連製品
- 2229296-09-5(tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)
- 2353990-63-1(Tert-butyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate)
- 2138340-82-4(1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)
- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)
- 2229509-42-4(5-fluoro-N,N-dimethyl-2-2-methyl-2-(methylamino)propylaniline)
- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2227904-25-6(methyl (3R)-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoate)
- 2176070-27-0(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone)
- 110514-99-3(Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate)
- 67886-70-8(6-Methoxy-2-cyanonaphthalene)



